molecular formula C9H11NO2 B078495 N-(2-hydroxy-4-methylphenyl)acetamide CAS No. 13429-10-2

N-(2-hydroxy-4-methylphenyl)acetamide

Cat. No. B078495
CAS RN: 13429-10-2
M. Wt: 165.19 g/mol
InChI Key: HTVPAACTHAQQAS-UHFFFAOYSA-N
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Patent
US05334225

Procedure details

To a mixture of 40 ml of ethanol with 60 ml of water, there was added 20.0 g (16.3 mmol) of 6-amino-m-cresol, followed by heating to 80° C. To the obtained solution, there was added dropwise 17.4 g (17.1 mmol) of acetic anhydride over 10 minutes and the mixture was stirred at 80° C. for 15 minutes. After the completion of the reaction, the mixture was cooled to 10° C. The crystals thus precipitated were filtered, washed with water and dried. Thus 23.9 g (15.0 mmol) of N-(2-hydroxy-4-methylphenyl)acetamide was obtained as pale brown crystals. The yield was 89%. A 20.0 g portion of this product was recrystallized from acetonitrile to thereby give 17.9 g of N-(2-hydroxy-4-methylphenyl)acetamide as colorless crystals. The recovering yield was 90%.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([CH3:12])=[CH:9][C:10]=1[OH:11].C(OC(=O)C)(=O)C>O>[OH:11][C:10]1[CH:9]=[C:8]([CH3:12])[CH:7]=[CH:6][C:5]=1[NH:4][C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Step Three
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10° C
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.